molecular formula C13H15N3O B1453538 3-(4-Acetylpiperazin-1-yl)benzonitrile CAS No. 1500989-31-0

3-(4-Acetylpiperazin-1-yl)benzonitrile

Cat. No.: B1453538
CAS No.: 1500989-31-0
M. Wt: 229.28 g/mol
InChI Key: IOVQGFMCXOSLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H15N3O . It has a molecular weight of 229.282 g/mol . This compound is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring via a three-carbon chain . The piperazine ring carries an acetyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.282 g/mol .

Safety and Hazards

While specific safety and hazard information for 3-(4-Acetylpiperazin-1-yl)benzonitrile is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-11(17)15-5-7-16(8-6-15)13-4-2-3-12(9-13)10-14/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVQGFMCXOSLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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